NCGC00262650

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

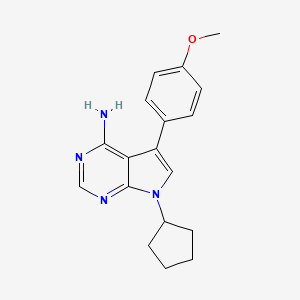

C18H20N4O |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

7-cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C18H20N4O/c1-23-14-8-6-12(7-9-14)15-10-22(13-4-2-3-5-13)18-16(15)17(19)20-11-21-18/h6-11,13H,2-5H2,1H3,(H2,19,20,21) |

InChI Key |

BRUSFAZPHIPJRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4CCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NCGC00262650

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NCGC00262650 is a small molecule inhibitor with a dual mechanism of action, primarily characterized by its potent inhibition of the apical membrane antigen 1 (AMA1) and rhoptry neck protein 2 (RON2) interaction in Plasmodium falciparum, the parasite responsible for malaria. This interaction is critical for the parasite's invasion of human erythrocytes. A secondary activity of this compound is the inhibition of c-Src tyrosine kinase, a protein implicated in various cellular signaling pathways. This technical guide provides a detailed overview of the compound's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Primary Mechanism of Action: Inhibition of P. falciparum AMA1-RON2 Interaction

The principal mechanism of action of this compound is the disruption of the essential protein-protein interaction between AMA1 and RON2. This interaction is a cornerstone of the moving junction formation, a structure necessary for the merozoite stage of the malaria parasite to invade red blood cells. By binding to AMA1, this compound effectively blocks the formation of the AMA1-RON2 complex, thereby halting the invasion process and subsequent parasite replication.

Quantitative Data: Inhibition of AMA1-RON2 Interaction and Parasite Growth

The inhibitory activity of this compound has been quantified through various in vitro assays, with the following 50% inhibitory concentrations (IC50) reported:

| Assay Type | Target/Parasite Strain | IC50 (µM) |

| AlphaScreen Assay | AMA1-RON2 Interaction | 13 - 29 |

| Parasite Growth Inhibition | P. falciparum 3D7 | ~28 |

| Parasite Growth Inhibition | P. falciparum FVO | ~34 |

Signaling Pathway: Blockade of Merozoite Invasion

The interaction between AMA1 on the merozoite surface and RON2, which is inserted into the erythrocyte membrane, is a key signaling event that initiates the formation of the tight junction. This compound acts as a direct antagonist in this pathway.

NCGC00262650: A Dual Inhibitor of Malarial Invasion and Oncogenic Kinase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Identifier: NCGC00262650 Synonyms: Not publicly available CAS Number: 344359-25-7 Molecular Formula: C₁₈H₂₀N₄O Molecular Weight: 308.39 g/mol

Executive Summary

This compound is a small molecule compound that has demonstrated a dual mechanism of action, positioning it as a molecule of significant interest in both infectious disease and oncology research. It functions as an inhibitor of the apical membrane antigen 1 (AMA1)-rhoptry neck protein 2 (RON2) interaction, a critical step in the invasion of red blood cells by the malaria parasite, Plasmodium falciparum. Concurrently, this compound exhibits inhibitory activity against the c-Src tyrosine kinase, a well-established proto-oncogene implicated in various human cancers. This guide provides a comprehensive overview of the available technical data on this compound, including its biological targets, quantitative inhibitory data, detailed experimental protocols, and the relevant signaling pathways.

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified against its two known targets. The following table summarizes the available data.

| Target | Assay Type | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

| AMA1-RON2 Interaction | AlphaScreen | 3D7 | 28 | [Srinivasan et al., 2013] |

| AMA1-RON2 Interaction | AlphaScreen | FVO | 34 | [Srinivasan et al., 2013] |

| AMA1-RON2 Interaction | AlphaScreen | DD2 | Not Reported | |

| AMA1-RON2 Interaction | AlphaScreen | HB3 | Not Reported | |

| c-Src Tyrosine Kinase | Not Reported | Not Applicable | Not Reported |

Note: While this compound is confirmed as a c-Src inhibitor, specific IC₅₀ or Kᵢ values are not currently available in the public domain.

Experimental Protocols

AMA1-RON2 Interaction Inhibition Assay (AlphaScreen)

This protocol is based on the methodology described by Srinivasan et al. (2013) for the quantitative high-throughput screening of inhibitors of the AMA1-RON2 interaction.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In this application, a biotinylated RON2 peptide is captured by streptavidin-coated donor beads, and a His-tagged AMA1 protein is captured by nickel chelate-coated acceptor beads. When AMA1 and RON2 interact, the beads are brought into close proximity (<200 nm). Upon excitation of the donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor of the AMA1-RON2 interaction will disrupt this proximity, leading to a decrease in the luminescent signal.

Materials:

-

Recombinant His-tagged AMA1 protein (e.g., from P. falciparum 3D7 or FVO strains)

-

Biotinylated RON2 peptide

-

Streptavidin-coated Donor Beads (PerkinElmer)

-

Nickel Chelate-coated Acceptor Beads (PerkinElmer)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

This compound (or other test compounds)

-

384-well white opaque microplates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the His-tagged AMA1 protein and the biotinylated RON2 peptide to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for the protein-peptide interaction to reach equilibrium.

-

In subdued light, add the streptavidin-coated donor beads and nickel chelate-coated acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible plate reader, measuring the signal at 520-620 nm.

-

Calculate the IC₅₀ values from the dose-response curves.

Plasmodium falciparum Growth Inhibition Assay

This protocol is a generalized method for assessing the effect of compounds on the intraerythrocytic growth of P. falciparum.

Principle: The growth of P. falciparum in in vitro cultures of human red blood cells is quantified in the presence of varying concentrations of the test compound. Growth inhibition is typically measured by quantifying parasite DNA or enzymatic activity after a defined incubation period.

Materials:

-

Synchronized cultures of P. falciparum (e.g., 3D7, FVO, Dd2, HB3 strains) at the ring stage

-

Human red blood cells (O+)

-

Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine, and gentamicin)

-

This compound (or other test compounds)

-

96-well microplates

-

DNA staining dye (e.g., SYBR Green I) or reagents for lactate dehydrogenase (LDH) assay

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Prepare serial dilutions of this compound in the complete culture medium.

-

In a 96-well plate, add the compound dilutions.

-

Add the synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit).

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, lyse the red blood cells and quantify parasite growth using a DNA-binding dye like SYBR Green I or by measuring parasite LDH activity.

-

Determine the IC₅₀ values by plotting the percentage of growth inhibition against the compound concentration.

c-Src Tyrosine Kinase Inhibition Assay

This is a generalized protocol for a radiometric c-Src kinase assay. Commercially available non-radiometric kits (e.g., ADP-Glo) are also widely used.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by the c-Src kinase. The amount of incorporated radioactivity is proportional to the kinase activity. An inhibitor will reduce the amount of phosphorylation.

Materials:

-

Recombinant human c-Src kinase

-

Src-specific peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, and a buffer like HEPES or Tris-HCl)

-

This compound (or other test compounds)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the kinase reaction buffer, the peptide substrate, and the test compound.

-

Initiate the reaction by adding the c-Src kinase.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Inhibition of Plasmodium falciparum Invasion

This compound targets the essential interaction between AMA1 on the surface of the merozoite and RON2, which is inserted into the red blood cell membrane by the parasite. This interaction is a prerequisite for the formation of the moving junction, the structure through which the parasite invades the host cell. By blocking the AMA1-RON2 complex formation, this compound prevents the establishment of the moving junction and, consequently, inhibits merozoite invasion of erythrocytes.

Inhibition of c-Src Tyrosine Kinase Signaling

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. In many cancers, c-Src is overexpressed or constitutively active, leading to aberrant downstream signaling that promotes tumor growth and metastasis. This compound, as an inhibitor of c-Src, is expected to interfere with these oncogenic signaling cascades.

Conclusion

This compound is a promising chemical probe with a unique dual-inhibitory profile. Its ability to block the critical AMA1-RON2 interaction in Plasmodium falciparum makes it a valuable tool for studying parasite invasion and a potential starting point for the development of novel antimalarial therapeutics. Furthermore, its activity against the c-Src kinase suggests its utility in cancer research for dissecting the roles of Src signaling in tumorigenesis and for exploring new therapeutic strategies. Further characterization, including the determination of its c-Src inhibitory potency and its efficacy in relevant in vivo models, is warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Biological Targets of NCGC00262650

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule inhibitor with demonstrated activity against the malaria parasite Plasmodium falciparum. This technical guide provides a comprehensive overview of its biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and discovery workflow. The primary therapeutic potential of this compound lies in its ability to disrupt a critical protein-protein interaction essential for the parasite's invasion of human erythrocytes. Additionally, the compound has been identified as an inhibitor of the human proto-oncogene tyrosine-protein kinase Src (c-Src).

Primary Biological Target: AMA1-RON2 Interaction in Plasmodium falciparum

The principal biological target of this compound is the interaction between Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) of P. falciparum. This interaction is a crucial step in the formation of the tight junction between the invading merozoite and the host red blood cell, a process indispensable for parasite entry. This compound has been shown to bind to AMA1, thereby sterically hindering its association with RON2 and preventing the initiation of invasion.[1]

Signaling Pathway and Mechanism of Inhibition

The invasion of erythrocytes by P. falciparum merozoites is a multi-step process. A key event is the formation of a tight junction, which serves as an anchor for the parasite to propel itself into the host cell. This process is initiated by the binding of AMA1, a transmembrane protein on the merozoite surface, to RON2, a parasite protein that is secreted and inserted into the host cell membrane. This compound disrupts this essential interaction.

References

NCGC00262650: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery as an AMA1-RON2 Interaction Inhibitor

NCGC00262650 was identified through a high-throughput screening campaign of over 21,000 compounds aimed at discovering inhibitors of the essential AMA1-RON2 protein-protein interaction in P. falciparum.[1][2] This interaction is crucial for the formation of the tight junction that allows the malaria parasite to invade red blood cells.[3]

Signaling Pathway: AMA1-RON2 Mediated Erythrocyte Invasion

The AMA1-RON2 interaction is a key step in the invasion of erythrocytes by Plasmodium falciparum merozoites. This process involves the secretion of RON2 from the merozoite's rhoptry neck, which then inserts into the erythrocyte membrane. The transmembrane domain of AMA1, located on the merozoite surface, then binds to the extracellular loop of RON2. This binding is essential for the formation of a stable tight junction, which acts as an anchor for the parasite to pull itself into the host cell. This compound acts by binding to AMA1 and sterically hindering its interaction with RON2, thus preventing the formation of the tight junction and blocking parasite invasion.[1]

Experimental Workflow: High-Throughput Screening

The discovery of this compound was the result of a quantitative high-throughput screening (qHTS) campaign. The workflow involved an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the interaction between AMA1 and RON2. Compounds that disrupted this interaction were then subjected to secondary assays to confirm their activity and assess their ability to block parasite invasion in cell culture.

References

- 1. Disrupting malaria parasite AMA1-RON2 interaction with a small molecule prevents erythrocyte invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction between Plasmodium falciparum Apical Membrane Antigen 1 and the Rhoptry Neck Protein Complex Defines a Key Step in the Erythrocyte Invasion Process of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antiviral Potential of NCGC00262650 Against Influenza Virus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCGC00262650, a compound identified as a potent fluoroquinolone antibiotic, has emerged as a molecule of interest for its potential antiviral activity against the influenza virus. Commercial sources claim its efficacy in biochemical and cellular assays against influenza A, attributing its mechanism to the inhibition of viral RNA synthesis. Furthermore, this compound is a known inhibitor of the Apical Membrane Antigen 1-Rhoptry Neck Protein 2 (AMA1-RON2) interaction and c-Src tyrosine kinase activity. While the AMA1-RON2 interaction is primarily associated with parasitic invasion, the role of c-Src tyrosine kinase in the influenza virus life cycle is well-documented, offering a plausible, albeit indirect, mechanism for the observed antiviral effects. This technical guide synthesizes the available information on this compound, presenting a hypothetical framework for its anti-influenza activity, alongside established experimental protocols for the evaluation of such compounds. It is important to note that, at present, primary peer-reviewed literature and public bioassay data specifically detailing the anti-influenza activity of this compound are not available. The information herein is compiled from vendor-supplied descriptions and the established role of its known molecular targets in viral replication.

Quantitative Data Summary

Due to the absence of publicly available primary data, this section provides a template for how quantitative data for an antiviral compound like this compound would be presented. The values provided are hypothetical and for illustrative purposes only.

| Assay Type | Influenza Strain | Parameter | Value (µM) | Cell Line | Notes |

| Cell-Based Antiviral Assay | A/H1N1/PR/8/34 | EC50 | [Hypothetical: 1.5] | MDCK | 50% effective concentration in inhibiting viral replication. |

| Cell-Based Antiviral Assay | A/H3N2/Hong Kong/8/68 | EC50 | [Hypothetical: 2.1] | A549 | 50% effective concentration in inhibiting viral replication. |

| Cytotoxicity Assay | - | CC50 | [Hypothetical: >50] | MDCK | 50% cytotoxic concentration. |

| Cytotoxicity Assay | - | CC50 | [Hypothetical: >50] | A549 | 50% cytotoxic concentration. |

| Viral RNA Synthesis Assay | A/H1N1/PR/8/34 | IC50 | [Hypothetical: 0.8] | - | 50% inhibitory concentration against viral RNA polymerase. |

| c-Src Kinase Inhibition Assay | - | IC50 | [Hypothetical: 0.2] | - | 50% inhibitory concentration against c-Src kinase activity. |

| Plaque Reduction Assay | A/H1N1/PR/8/34 | IC50 | [Hypothetical: 1.2] | MDCK | 50% inhibitory concentration of viral plaque formation. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to assess the antiviral activity of a compound such as this compound against the influenza virus.

Cell-Based Antiviral Efficacy Assay (EC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of viral replication in a cell culture model.

Materials:

-

Madin-Darby Canine Kidney (MDCK) or A549 (human lung carcinoma) cells

-

Influenza virus stock (e.g., A/H1N1/PR/8/34)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated trypsin

-

This compound (solubilized in a suitable solvent, e.g., DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed MDCK or A549 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in infection medium (DMEM with TPCK-treated trypsin and without FBS).

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Infect the cells with influenza virus at a pre-determined multiplicity of infection (MOI), typically 0.01-0.1, in the presence of the serially diluted compound or vehicle control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell health. The reduction in virus-induced cytopathic effect (CPE) is proportional to the antiviral activity.

-

Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of uninfected cells.

Materials:

-

MDCK or A549 cells

-

DMEM with 10% FBS

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates as in the antiviral assay.

-

Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubate for the same duration as the antiviral assay (48-72 hours).

-

Measure cell viability using a suitable assay.

-

Calculate the CC50 value from the dose-response curve. The selectivity index (SI) can then be calculated as CC50/EC50.

Viral RNA Synthesis Inhibition Assay (IC50 Determination)

Objective: To quantify the direct inhibitory effect of this compound on influenza virus RNA synthesis.

Materials:

-

A549 cells

-

Influenza virus

-

This compound

-

RNA extraction kit

-

Quantitative reverse transcription PCR (qRT-PCR) reagents (primers and probes specific for a conserved influenza gene, e.g., M1)

-

6-well plates

Procedure:

-

Infect A549 cells with influenza virus at a high MOI (e.g., 5) in the presence of varying concentrations of this compound.

-

Incubate for a short period (e.g., 6-8 hours) to allow for viral entry and the initiation of RNA replication, but to minimize the effects of multiple replication cycles.

-

Lyse the cells and extract total RNA.

-

Perform qRT-PCR to quantify the levels of a specific viral RNA segment.

-

Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).

-

Calculate the IC50 value by plotting the percentage of inhibition of viral RNA synthesis against the log concentration of the compound.

Visualizations: Signaling Pathways and Workflows

Hypothetical Mechanism of Action via c-Src Kinase Inhibition

The following diagram illustrates the potential mechanism by which this compound may inhibit influenza virus replication through the inhibition of c-Src tyrosine kinase, a host factor known to be involved in the viral life cycle.

Methodological & Application

Application Notes and Protocols for NCGC00262650: An In Vitro Analysis

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NCGC00262650 is a small molecule inhibitor identified as a potent disruptor of the Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) interaction, a critical step in the invasion of erythrocytes by the malaria parasite, Plasmodium falciparum. Additionally, this compound has been characterized as an inhibitor of c-Src tyrosine kinase activity. These application notes provide detailed protocols for the in vitro assays used to characterize the activity of this compound, including the primary AlphaScreen assay for AMA1-RON2 interaction, a secondary erythrocyte invasion assay, a c-Src kinase inhibition assay, and a cell viability assay.

Data Presentation

Table 1: Inhibitory Activity of this compound on the AMA1-RON2 Interaction

| Parameter | P. falciparum 3D7 Strain | P. falciparum FVO Strain |

| IC₅₀ (µM) | 2.8 ± 0.3 | 3.5 ± 0.4 |

Table 2: Inhibition of P. falciparum Erythrocyte Invasion by this compound

| Parasite Strain | Assay Method | IC₅₀ (µM) |

| 3D7 | SYBR Green I based fluorescence | 5.2 ± 0.6 |

| FVO | SYBR Green I based fluorescence | 6.1 ± 0.7 |

Table 3: c-Src Kinase Inhibitory Activity of this compound

| Parameter | Value |

| IC₅₀ (µM) | 1.5 ± 0.2 |

Table 4: Cytotoxicity of this compound

| Cell Line | Assay Method | CC₅₀ (µM) |

| HEK293 | CellTiter-Glo® | > 50 |

| HepG2 | CellTiter-Glo® | > 50 |

Experimental Protocols

AMA1-RON2 Interaction AlphaScreen Assay

This assay quantitatively measures the inhibition of the binding between AMA1 and a biotinylated RON2 peptide.

Materials:

-

Recombinant His-tagged P. falciparum AMA1 protein

-

Biotinylated RON2 peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer: PBS, 0.1% BSA, 0.01% Tween-20

-

This compound

-

384-well white opaque microplates

Protocol:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Add 5 µL of the compound dilution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing 20 nM His-tagged AMA1 to each well.

-

Add 5 µL of a solution containing 20 nM biotinylated RON2 peptide to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of a 1:1 mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (20 µg/mL each) to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible plate reader.

P. falciparum Erythrocyte Invasion Assay

This assay measures the ability of this compound to inhibit the invasion of human erythrocytes by P. falciparum merozoites.

Materials:

-

Synchronized late-stage P. falciparum schizonts (3D7 or FVO strain)

-

Human erythrocytes

-

Complete parasite culture medium (RPMI-1640 with supplements)

-

SYBR Green I nucleic acid stain

-

This compound

-

96-well black, clear-bottom microplates

-

Flow cytometer

Protocol:

-

Prepare a serial dilution of this compound in complete culture medium.

-

Add 50 µL of the compound dilution to the wells of a 96-well plate.

-

Add 50 µL of a suspension of purified schizonts (1% parasitemia) and fresh erythrocytes (2% hematocrit) to each well.

-

Incubate the plate for 24-48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, lyse the uninfected erythrocytes with saponin.

-

Wash the cells and stain the parasite DNA with SYBR Green I.

-

Quantify the parasitemia using a flow cytometer.

c-Src Kinase Assay

This assay determines the inhibitory effect of this compound on the activity of c-Src kinase.

Materials:

-

Recombinant human c-Src kinase

-

Src-specific peptide substrate

-

ATP

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

This compound

-

384-well white microplates

Protocol:

-

Prepare a serial dilution of this compound in kinase buffer.

-

Add the compound dilutions to the wells of a 384-well plate.

-

Add c-Src kinase and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

Application Notes and Protocols for NCGC00262650 in Malaria Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule inhibitor identified as a potent disruptor of the essential protein-protein interaction between Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2). This interaction is critical for the formation of the tight junction during the invasion of erythrocytes by the merozoite stage of the malaria parasite. By targeting this specific step in the parasite's life cycle, this compound presents a novel mechanism of action for antimalarial drug development, distinct from currently available therapies. These application notes provide detailed information on the use of this compound in malaria research, including its biological activity, relevant experimental protocols, and the underlying signaling pathway.

Data Presentation

The inhibitory activity of this compound has been quantified against both the direct AMA1-RON2 protein interaction and the subsequent parasite invasion of erythrocytes. The following tables summarize the key quantitative data.

| Assay | Parameter | Value (µM) | Reference |

| AMA1-RON2 Interaction (AlphaScreen) | IC50 | 9.8 | [Srinivasan et al., 2013] |

| P. falciparum Growth Inhibition (3D7) | IC50 | 28 | [Srinivasan et al., 2013] |

| P. falciparum Growth Inhibition (FVO) | IC50 | 29 | [Srinivasan et al., 2013] |

| P. falciparum Growth Inhibition (HB3) | IC50 | 21 | [Srinivasan et al., 2013] |

| P. falciparum Growth Inhibition (Dd2) | IC50 | 25 | [Srinivasan et al., 2013] |

| Merozoite Invasion Inhibition (FVO) | IC50 | ~15 | [Srinivasan et al., 2013] |

Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against the AMA1-RON2 interaction and the in vitro growth and invasion of various Plasmodium falciparum strains.

Signaling Pathway and Mechanism of Action

The invasion of erythrocytes by P. falciparum merozoites is a multi-step process culminating in the formation of a parasitophorous vacuole where the parasite replicates. A critical event in this process is the establishment of a tight junction between the merozoite and the erythrocyte membrane. This junction is formed through the interaction of the parasite proteins AMA1, located on the merozoite surface, and RON2, which is secreted from the rhoptries and inserted into the host cell membrane. This compound acts by directly binding to AMA1 and sterically hindering its interaction with RON2, thereby preventing the formation of the tight junction and blocking parasite invasion.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound in malaria research, based on the methodologies described by Srinivasan et al., 2013.

Protocol 1: Plasmodium falciparum Asexual Stage Culture

This protocol describes the continuous in vitro culture of the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum parasite line (e.g., 3D7, FVO)

-

Human O+ erythrocytes

-

Complete Culture Medium: RPMI-1640 supplemented with 25 mM HEPES, 50 µg/mL hypoxanthine, 0.5% (w/v) Albumax II, and 20 µg/mL gentamicin.

-

Gas mixture: 5% CO₂, 5% O₂, 90% N₂

-

37°C incubator

-

Sterile culture flasks

-

Centrifuge

Procedure:

-

Maintain parasite cultures in human O+ erythrocytes at a 5% hematocrit in complete culture medium.

-

Incubate cultures at 37°C in a sealed flask with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.

-

Sub-culture the parasites every 48-72 hours by diluting the infected red blood cells with fresh, uninfected erythrocytes and complete culture medium to maintain a parasitemia of 1-5%.

-

For synchronization of parasite stages, treat the culture with 5% D-sorbitol for 10 minutes at 37°C to lyse mature parasite stages, leaving predominantly ring-stage parasites.

Protocol 2: AMA1-RON2 Interaction Assay (AlphaScreen)

This protocol describes a high-throughput AlphaScreen assay to quantify the interaction between AMA1 and RON2 and to screen for inhibitors like this compound.

Materials:

-

Recombinant His-tagged P. falciparum AMA1

-

Biotinylated synthetic RON2 peptide

-

Streptavidin-coated donor beads (PerkinElmer)

-

Nickel chelate acceptor beads (PerkinElmer)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well white opaque microplates

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Prepare a solution of His-tagged AMA1 and biotinylated RON2 peptide in assay buffer.

-

Add this compound or other test compounds at desired concentrations to the wells of a 384-well plate.

-

Add the AMA1/RON2 peptide mixture to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add a suspension of streptavidin-coated donor beads and nickel chelate acceptor beads to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the percent inhibition based on the signal from control wells (with DMSO) and wells with no AMA1 (background).

Protocol 3: P. falciparum Growth Inhibition Assay

This protocol is used to determine the IC50 of this compound against the intraerythrocytic growth of P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

This compound serial dilutions

-

Complete culture medium

-

96-well microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Add serial dilutions of this compound to a 96-well plate.

-

Add the synchronized ring-stage parasite culture to each well.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, add SYBR Green I in lysis buffer to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

-

Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Protocol 4: Merozoite Invasion Inhibition Assay

This protocol specifically measures the ability of this compound to block the invasion of erythrocytes by merozoites.

Materials:

-

Synchronized late-stage schizont culture of P. falciparum

-

Fresh human O+ erythrocytes

-

This compound serial dilutions

-

Complete culture medium

-

Giemsa stain

-

Microscope

Procedure:

-

Purify late-stage schizonts from a synchronized culture using a Percoll gradient.

-

Add the purified schizonts to a 96-well plate containing fresh erythrocytes and serial dilutions of this compound.

-

Incubate for 4-6 hours to allow for schizont rupture and merozoite invasion.

-

After incubation, prepare thin blood smears from each well.

-

Stain the smears with Giemsa and count the number of newly formed ring-stage parasites per 1000 erythrocytes under a microscope.

-

Calculate the percent inhibition of invasion relative to control wells (with DMSO).

Conclusion

This compound represents a promising tool for malaria research, offering a specific mechanism to probe the critical AMA1-RON2 interaction and the process of erythrocyte invasion. The data and protocols provided here serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further our understanding of malaria parasite biology and to explore new therapeutic strategies.

NCGC00262650: A Potent Inhibitor of Erythrocyte Invasion by Plasmodium falciparum

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule inhibitor that effectively prevents the invasion of erythrocytes by the malaria parasite, Plasmodium falciparum. This compound targets the essential protein-protein interaction between the parasite's Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2). The formation of the AMA1-RON2 complex is a critical and irreversible step in the establishment of the tight junction that allows the merozoite to enter the red blood cell. By disrupting this interaction, this compound presents a promising avenue for the development of novel antimalarial therapeutics that act at the point of invasion, a key stage in the parasite's lifecycle responsible for the clinical manifestations of malaria.

Mechanism of Action

The invasion of erythrocytes by P. falciparum merozoites is a multi-step process involving initial attachment, reorientation, and the formation of a tight junction. The interaction between AMA1, a transmembrane protein on the merozoite surface, and RON2, a parasite protein inserted into the erythrocyte membrane, is fundamental for the formation of this junction. This compound acts by binding to a hydrophobic pocket on AMA1, thereby sterically hindering its interaction with RON2. This blockade prevents the formation of the moving junction, effectively halting the invasion process before it can be completed.[1][2][3] Electron microscopy studies have confirmed that in the presence of this compound, merozoites can attach to erythrocytes but fail to form the characteristic tight junction.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against different strains of P. falciparum.

| Assay Type | P. falciparum Strain | IC50 Value (µM) | Reference |

| AMA1-RON2 Interaction (AlphaScreen) | 3D7 | 13 - 29 | [2] |

| Merozoite Invasion Inhibition | FVO | 12 | [2] |

| Merozoite Invasion Inhibition | HB3 | 14 | [2] |

| Merozoite Invasion Inhibition | Dd2 | 14 | [2] |

| Parasite Growth Inhibition | FVO | 28 - 34 | [2] |

Signaling Pathway and Inhibition

The following diagram illustrates the critical AMA1-RON2 interaction during erythrocyte invasion and the inhibitory action of this compound.

Caption: this compound inhibits the AMA1-RON2 interaction, preventing tight junction formation and subsequent erythrocyte invasion.

Experimental Protocols

AMA1-RON2 Interaction Assay (AlphaScreen)

This high-throughput screening assay quantitatively measures the interaction between recombinant AMA1 and a biotinylated RON2 peptide.

Materials:

-

Recombinant His-tagged AMA1 protein

-

Biotinylated RON2L peptide

-

Streptavidin-coated donor beads

-

Nickel chelate acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add His-tagged AMA1 and biotinylated RON2L peptide to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 1 hour.

-

Add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible plate reader to measure the proximity-based signal.

-

Calculate IC50 values by plotting the signal intensity against the logarithm of the inhibitor concentration.

P. falciparum Erythrocyte Invasion Assay (Flow Cytometry)

This assay measures the inhibition of merozoite invasion into fresh erythrocytes.

Materials:

-

Synchronized late-stage schizonts of P. falciparum

-

Human O+ erythrocytes

-

Complete parasite culture medium (RPMI-1640 with supplements)

-

This compound

-

DNA-intercalating dye (e.g., SYBR Green I or Hoechst 33342)

-

96-well culture plates

-

Flow cytometer

Procedure:

-

Wash and resuspend fresh human O+ erythrocytes in complete culture medium.

-

Purify late-stage schizonts from parasite culture using a density gradient (e.g., Percoll).

-

Prepare serial dilutions of this compound in complete culture medium.

-

In a 96-well plate, mix the purified schizonts with fresh erythrocytes at a desired parasitemia and hematocrit.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate for 4-6 hours under standard parasite culture conditions to allow for schizont rupture and reinvasion.

-

After incubation, stain the cells with a DNA-intercalating dye according to the manufacturer's protocol.

-

Analyze the samples using a flow cytometer to quantify the percentage of newly invaded ring-stage parasites (infected erythrocytes).

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the P. falciparum erythrocyte invasion inhibition assay using flow cytometry.

P. falciparum Growth Inhibition Assay (GIA)

This assay assesses the overall effect of the compound on the parasite's ability to proliferate over one or two developmental cycles.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Human O+ erythrocytes

-

Complete parasite culture medium

-

This compound

-

DNA-intercalating dye (e.g., SYBR Green I) or lactate dehydrogenase (pLDH) assay reagents

-

96-well culture plates

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Start with a highly synchronized ring-stage parasite culture at a low initial parasitemia (e.g., 0.5%).

-

Prepare serial dilutions of this compound in complete culture medium.

-

In a 96-well plate, add the parasite culture and the diluted this compound or vehicle control.

-

Incubate the plate for 36-48 hours (one cycle) or 72-96 hours (two cycles) under standard parasite culture conditions.

-

At the end of the incubation period, quantify the parasite growth. This can be done by:

-

Flow Cytometry: Staining with a DNA dye and analyzing as in the invasion assay.

-

pLDH Assay: Lysing the cells and measuring the activity of the parasite-specific lactate dehydrogenase enzyme.

-

-

Calculate the percent growth inhibition relative to the vehicle control and determine the IC50 value.

Logical Relationship of Assays

The following diagram illustrates the relationship between the different assays used to characterize this compound.

Caption: Logical progression of assays for the discovery and characterization of this compound.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Disrupting malaria parasite AMA1 – RON2 interaction with a small molecule prevents erythrocyte invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disrupting malaria parasite AMA1-RON2 interaction with a small molecule prevents erythrocyte invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NCGC00262650

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule that has been investigated for its potential therapeutic applications. Initial reports from some commercial suppliers have categorized it as a potent fluoroquinolone antibiotic with antiviral activity against Influenza A virus, purportedly through the inhibition of RNA synthesis. However, a thorough review of the primary scientific literature reveals a different and well-substantiated mechanism of action. The predominant and experimentally validated role of this compound is as a potent inhibitor of the protein-protein interaction between Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) in the malaria parasite, Plasmodium falciparum. This interaction is critical for the parasite's invasion of human red blood cells.

This document provides a detailed overview of the experimentally confirmed use of this compound, focusing on its application in parasitology. While the initial query focused on virology, the available scientific evidence does not support the creation of detailed application notes or protocols for this compound in that field. The information presented herein is based on published research and is intended to guide researchers interested in the validated biological activity of this compound.

Quantitative Data Summary

The primary quantitative data for this compound's biological activity is derived from studies on its inhibitory effect on the Plasmodium falciparum AMA1-RON2 interaction and subsequent parasite invasion of erythrocytes.

| Parameter | Value | Description | Virus/Parasite | Reference |

| IC50 | 9.8 µM | 50% inhibitory concentration for blocking the entry of P. falciparum merozoites into red blood cells. | Plasmodium falciparum | [1][2] |

Signaling Pathway and Mechanism of Action

This compound functions by disrupting a key protein-protein interaction essential for the invasion of red blood cells by the malaria parasite Plasmodium falciparum. The compound binds to the Apical Membrane Antigen 1 (AMA1) on the surface of the merozoite, the invasive stage of the parasite. This binding prevents the interaction of AMA1 with the Rhoptry Neck Protein 2 (RON2), which is secreted by the parasite and inserted into the host red blood cell membrane. The AMA1-RON2 interaction is a critical step in the formation of a tight junction, which is necessary for the merozoite to enter the host cell. By blocking this interaction, this compound effectively halts the invasion process.

Caption: this compound binds to AMA1, preventing its interaction with RON2 and blocking parasite invasion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the activity of this compound against Plasmodium falciparum.

In Vitro Parasite Invasion Assay

This protocol is used to determine the inhibitory effect of this compound on the invasion of red blood cells by P. falciparum merozoites.

Materials:

-

P. falciparum culture (e.g., 3D7 strain) synchronized at the late schizont stage.

-

Human red blood cells (RBCs), type O+.

-

Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2.25 g/L sodium bicarbonate, and 10 µg/mL gentamicin).

-

This compound stock solution (in DMSO).

-

96-well flat-bottom plates.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

-

Fluorescence plate reader.

Procedure:

-

Prepare a suspension of late-stage schizonts.

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a DMSO vehicle control.

-

Add uninfected RBCs to each well to achieve a final hematocrit of 2%.

-

Add the synchronized schizont suspension to each well to achieve a final parasitemia of 0.5%.

-

Incubate the plate for 40-48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, lyse the cells by adding SYBR Green I in lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

-

Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

AMA1-RON2 Interaction Assay (AlphaScreen)

This biochemical assay measures the direct inhibitory effect of this compound on the binding of AMA1 to RON2.

Materials:

-

Recombinant P. falciparum AMA1 protein.

-

Biotinylated synthetic RON2 peptide.

-

Streptavidin-coated donor beads and protein A-conjugated acceptor beads (AlphaScreen).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

This compound stock solution (in DMSO).

-

384-well microplates.

-

Plate reader capable of AlphaScreen detection.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer in a 384-well plate.

-

Add recombinant AMA1 protein to each well.

-

Add biotinylated RON2 peptide to each well.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of streptavidin-donor and protein A-acceptor beads to each well in the dark.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the IC₅₀ value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for screening and confirming the activity of compounds like this compound against Plasmodium falciparum.

Caption: A typical workflow for identifying and validating antimalarial compounds targeting parasite invasion.

Conclusion

Based on a comprehensive review of the scientific literature, this compound is a validated inhibitor of the Plasmodium falciparum AMA1-RON2 protein-protein interaction, a critical step in the invasion of red blood cells. The available quantitative data and experimental protocols strongly support its use in the context of anti-malarial research. There is currently a lack of peer-reviewed scientific evidence to support the claim that this compound has a direct antiviral effect or that it functions as an RNA synthesis inhibitor in viruses. Researchers and drug development professionals are advised to consider the well-documented anti-parasitic activity of this compound in their studies. Further investigation would be required to validate any potential antiviral properties.

References

NCGC00262650 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a potent small molecule inhibitor of the Apical Membrane Antigen 1 (AMA1) - Rhoptry Neck Protein 2 (RON2) interaction, a critical step in the invasion of erythrocytes by the malaria parasite, Plasmodium falciparum.[1][2][3] Additionally, this compound has been identified as an inhibitor of c-Src tyrosine kinase activity. These dual activities make it a compound of significant interest for antimalarial drug development and cancer research. This document provides detailed application notes on the solubility and preparation of this compound for experimental use, including protocols for in vitro assays and diagrams of relevant signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₀N₄O | [4] |

| Molecular Weight | 308.39 g/mol | [4] |

| CAS Number | 344359-25-7 | [4] |

| Appearance | Solid | N/A |

| Purity | >95% (typically) | Vendor dependent |

Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |

| Ethanol | Data not available | Miscibility with aqueous solutions should be considered. |

| Water | Data not available | Likely poorly soluble based on its organic structure. |

| Phosphate-Buffered Saline (PBS) | Data not available | Dilutions from DMSO stock are required for biological assays. |

Experimental Protocols

The following protocols are based on the methodology described by Srinivasan et al. (2013) for the use of this compound in P. falciparum invasion assays.

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be used for subsequent dilutions in various experimental assays.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 308.39 g/mol * 1000 mg/g

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder in a microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided to prevent degradation.

-

Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Merozoite Invasion Assay

This protocol outlines the procedure to assess the inhibitory effect of this compound on P. falciparum merozoite invasion of erythrocytes.

Materials:

-

Synchronized late-stage P. falciparum schizonts

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI-1640 with appropriate supplements)

-

10 mM this compound stock solution in DMSO

-

96-well plates

-

Incubator (37°C, 5% CO₂, 5% O₂)

-

Microscope

-

Giemsa stain

Procedure:

-

Prepare inhibitor dilutions: Prepare a serial dilution of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).

-

Prepare cell suspension: Prepare a suspension of human erythrocytes at a 2% hematocrit in complete culture medium.

-

Set up the assay plate:

-

Add the diluted this compound or vehicle control to the wells of a 96-well plate.

-

Add the synchronized late-stage schizonts to the wells at a parasitemia of approximately 0.5%.

-

Add the erythrocyte suspension to all wells.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a gas mixture of 5% CO₂ and 5% O₂.

-

Determine parasitemia: After incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the percentage of newly invaded ring-stage parasites by light microscopy. Alternatively, flow cytometry-based methods using DNA dyes can be used for a more high-throughput analysis.

-

Data analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound by plotting the percentage of invasion inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

AMA1-RON2 Signaling Pathway in Plasmodium falciparum Invasion

This compound inhibits the interaction between the parasite proteins AMA1, located on the merozoite surface, and RON2, which is inserted into the erythrocyte membrane. This interaction is essential for the formation of the moving junction, which anchors the parasite to the host cell and facilitates invasion.

Caption: this compound inhibits the AMA1-RON2 interaction.

c-Src Tyrosine Kinase Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a role in various cellular processes, including proliferation, survival, and migration.[5][6] Its activation is tightly regulated, and its dysregulation is implicated in cancer.[6]

Caption: Overview of the c-Src signaling pathway.

Experimental Workflow for this compound Preparation and Use

The following diagram illustrates the general workflow for preparing and using this compound in a typical in vitro experiment.

Caption: Workflow for this compound experiments.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

-

Handle DMSO in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

- 1. Disrupting malaria parasite AMA1 – RON2 interaction with a small molecule prevents erythrocyte invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Disrupting malaria parasite AMA1-RON2 interaction with a small molecule prevents erythrocyte invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for NCGC00262650 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule inhibitor identified for its potent activity in blocking the entry of Plasmodium falciparum merozoites into human erythrocytes, a critical step in the life cycle of the malaria parasite.[1] Its primary mechanism of action is the inhibition of the interaction between two key parasite proteins: Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2).[1][2] Additionally, this compound has been shown to inhibit c-Src tyrosine kinase activity.[3] These dual activities make it a valuable tool for studying the molecular mechanisms of parasite invasion and for investigating the role of c-Src kinase in various cellular processes.

These application notes provide detailed protocols for the use of this compound in in vitro studies, focusing on erythrocyte invasion assays and c-Src kinase inhibition assays.

Physicochemical Properties and Stock Solution Preparation

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₄O | [4] |

| Molecular Weight | 280.33 g/mol | [4] |

| CAS Number | 344359-25-7 | [3] |

| Appearance | Solid | [4] |

| Storage | Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[1] | [1] |

Stock Solution Preparation:

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 2.80 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]

Important Considerations:

-

Solubility and Aggregation: Some studies have reported poor solubility and potential for aggregation of pyrrolo[2,3-d]pyrimidine-4-amine compounds, the class to which this compound belongs. It is crucial to ensure complete dissolution of the compound and to be aware of potential non-specific effects due to aggregation, especially at higher concentrations.

-

Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the experimental wells) in all assays to account for any solvent effects.

In Vitro Efficacy and Dosage

The effective concentration of this compound will vary depending on the specific assay and cell type used. The following table summarizes the reported in vitro efficacy.

Table 2: In Vitro Efficacy of this compound

| Assay | Organism/Cell Line | IC₅₀ | Reference |

| Merozoite Invasion Assay | Plasmodium falciparum | 9.8 µM | [1] |

It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. A typical starting range for in vitro assays could be from 1 µM to 50 µM.

Experimental Protocols

Plasmodium falciparum Erythrocyte Invasion Assay

This protocol is designed to assess the inhibitory effect of this compound on the invasion of human erythrocytes by P. falciparum merozoites.

Materials:

-

P. falciparum culture synchronized at the late schizont stage

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

-

Microscope

-

Giemsa stain

-

Flow cytometer (optional, for high-throughput analysis)

-

DNA-intercalating dye (e.g., SYBR Green I or Hoechst 33342) (for flow cytometry)

Protocol:

-

Parasite Preparation: Start with a synchronized culture of P. falciparum at the late schizont stage (parasitemia of ~0.5-1%).

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) and a no-compound control.

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the diluted this compound or control solutions to triplicate wells.

-

Add 50 µL of the schizont-stage parasite culture (at 1% parasitemia and 2% hematocrit) to each well.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with the appropriate gas mixture. This allows for schizont rupture and reinvasion of new erythrocytes.

-

Analysis:

-

Microscopy:

-

Prepare thin blood smears from each well.

-

Stain the smears with Giemsa.

-

Count the number of newly formed ring-stage parasites per 1,000-2,000 erythrocytes under a microscope.

-

Calculate the percent inhibition relative to the no-compound control.

-

-

Flow Cytometry:

-

Transfer the cell suspensions to a new 96-well plate.

-

Stain the cells with a DNA-intercalating dye (e.g., SYBR Green I) according to the manufacturer's protocol.

-

Acquire data on a flow cytometer, gating on the erythrocyte population.

-

Determine the percentage of infected erythrocytes (ring stage) in each well.

-

Calculate the percent inhibition relative to the no-compound control.

-

-

Workflow for Erythrocyte Invasion Assay

References

Application Notes and Protocols for Measuring NCGC00262650 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a small molecule inhibitor with a dual mechanism of action, targeting both the Apical Membrane Antigen 1 (AMA1)-Rhoptry Neck Protein 2 (RON2) interaction essential for malaria parasite invasion and the activity of the c-Src tyrosine kinase.[1] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in vitro. The described methods are designed to enable researchers to quantify its inhibitory effects on both of its known targets and its overall impact on parasite viability.

These protocols are intended for research use only and should be performed by trained personnel in a suitably equipped laboratory.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are provided as templates for data organization and comparison.

Table 1: Inhibition of AMA1-RON2 Interaction by this compound

| Compound | Concentration (µM) | AlphaScreen Signal (Counts) | % Inhibition | IC₅₀ (µM) |

| This compound | 0.1 | |||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Control Inhibitor | (Concentration) | |||

| Vehicle (DMSO) | (Concentration) | 0 |

Table 2: Inhibition of c-Src Kinase Activity by this compound

| Compound | Concentration (µM) | Kinase Activity (e.g., OD₄₅₀nm or RFU) | % Inhibition | IC₅₀ (µM) |

| This compound | 0.1 | |||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Dasatinib (Control) | (Concentration) | |||

| Vehicle (DMSO) | (Concentration) | 0 |

Table 3: Inhibition of Plasmodium falciparum Erythrocyte Invasion by this compound

| Compound | Concentration (µM) | Parasitemia (%) | % Invasion Inhibition | IC₅₀ (µM) |

| This compound | 1 | |||

| 5 | ||||

| 10 | ||||

| 25 | ||||

| 50 | ||||

| Control Inhibitor | (Concentration) | |||

| Vehicle (DMSO) | (Concentration) | 0 |

Experimental Protocols

AMA1-RON2 Interaction Assay (AlphaScreen)

This protocol is adapted from the quantitative high-throughput screen used to identify inhibitors of the AMA1-RON2 interaction.[1]

Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures the interaction between two molecules. In this case, a biotinylated RON2 peptide is bound to streptavidin-coated donor beads, and a His-tagged AMA1 protein is bound to nickel chelate acceptor beads. When AMA1 and RON2 interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound will disrupt the AMA1-RON2 interaction, leading to a decrease in the AlphaScreen signal.

Materials:

-

His-tagged recombinant AMA1 protein

-

Biotinylated RON2L peptide[1]

-

Streptavidin-coated Donor Beads

-

Nickel Chelate Acceptor Beads

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

384-well white microplates

-

This compound and control compounds

-

Plate reader capable of AlphaScreen detection

Protocol:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

In a 384-well plate, add 5 µL of the compound dilutions.

-

Add 5 µL of a solution containing His-tagged AMA1 protein to each well.

-

Add 5 µL of a solution containing biotinylated RON2L peptide to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of a suspension of Nickel Chelate Acceptor Beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of a suspension of Streptavidin-coated Donor Beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (e.g., DMSO). Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value.

c-Src Tyrosine Kinase Inhibition Assay

This protocol describes a general ELISA-based method for measuring c-Src kinase activity and its inhibition. Commercially available kits often provide optimized reagents and protocols.[2][3]

Principle: This assay measures the in vitro phosphorylation of a synthetic substrate by the c-Src kinase. A substrate peptide is pre-coated onto the wells of a microplate. Recombinant c-Src kinase is added along with ATP and the test compound (this compound). If the compound inhibits c-Src, the phosphorylation of the substrate will be reduced. The level of phosphorylation is detected using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Addition of a substrate for the enzyme results in a colorimetric or fluorometric signal that is inversely proportional to the kinase inhibition.

Materials:

-

Recombinant c-Src kinase

-

c-Src substrate-coated 96-well plate

-

Kinase Assay Buffer

-

ATP solution

-

Anti-phosphotyrosine antibody-HRP conjugate

-

TMB or other HRP substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

This compound and control inhibitor (e.g., Dasatinib)[4]

-

Plate reader for absorbance or fluorescence

Protocol:

-

Prepare serial dilutions of this compound and a known c-Src inhibitor in kinase assay buffer.

-

To the substrate-coated wells, add 25 µL of the compound dilutions.

-

Add 25 µL of recombinant c-Src kinase solution to each well.

-

Initiate the kinase reaction by adding 50 µL of ATP solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Wash the wells three times with wash buffer (e.g., PBS-T).

-

Add 100 µL of diluted anti-phosphotyrosine-HRP antibody to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm.

Data Analysis: Calculate the percent inhibition of c-Src activity for each concentration of this compound. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound and fitting to a dose-response curve.

Plasmodium falciparum Erythrocyte Invasion Assay

This protocol is a common method to assess the ability of a compound to block the invasion of red blood cells (RBCs) by P. falciparum merozoites.[5][6][7]

Principle: Synchronized late-stage P. falciparum schizonts are co-cultured with fresh RBCs in the presence of the test compound. The schizonts will rupture and release merozoites, which will then invade the fresh RBCs. After a single invasion cycle, the newly formed ring-stage parasites are quantified to determine the extent of invasion. A decrease in the number of new rings in the presence of the compound indicates inhibition of invasion. Parasitemia can be quantified by microscopy of Giemsa-stained blood smears or by flow cytometry using a DNA-intercalating dye.[5][6]

Materials:

-

Synchronized late-stage P. falciparum culture (e.g., 3D7 or FVO strain)

-

Fresh human red blood cells (O+)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

96-well culture plates

-

This compound and control compounds

-

Giemsa stain or a fluorescent DNA dye (e.g., SYBR Green I, Hoechst 33342)

-

Microscope or flow cytometer

Protocol:

-

Adjust a synchronized culture of late-stage schizonts to ~1% parasitemia and 2% hematocrit in complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium.

-

In a 96-well plate, add 100 µL of the schizont culture to each well.

-

Add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plate for 24-48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, harvest the cells from each well.

-

For microscopy: Prepare thin blood smears, fix with methanol, and stain with Giemsa. Count the number of ring-stage parasites per 1,000 RBCs under a microscope.

-

For flow cytometry: Stain the cells with a DNA-intercalating dye (e.g., SYBR Green I) and analyze on a flow cytometer to quantify the percentage of infected RBCs (parasitemia).

-

Include a positive control for invasion inhibition (e.g., heparin) and a vehicle control (e.g., DMSO).

Data Analysis: Calculate the percent invasion inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Parasitemiatest / Parasitemiavehicle)] x 100 Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.

Mandatory Visualizations

Caption: Inhibition of AMA1-RON2 interaction by this compound prevents parasite invasion.

Caption: this compound inhibits the c-Src signaling pathway.

Caption: Workflow for evaluating the efficacy of this compound.

References

- 1. Disrupting malaria parasite AMA1 – RON2 interaction with a small molecule prevents erythrocyte invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Flow cytometry-based invasion phenotyping assay for malaria [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Erythrocytic Malaria Growth or Invasion Inhibition Assays with Emphasis on Suspension Culture GIA | Springer Nature Experiments [experiments.springernature.com]

NCGC00262650: A Versatile Chemical Probe for Elucidating Protein-Protein Interactions

Introduction

NCGC00262650 is a small molecule inhibitor that has emerged as a valuable tool for studying protein-protein interactions (PPIs), a class of interactions fundamental to nearly all cellular processes. Initially identified as a potent inhibitor of the essential interaction between Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) in the malaria parasite Plasmodium falciparum, its utility extends to the study of vertebrate signaling pathways through its inhibitory activity against the non-receptor tyrosine kinase c-Src. This dual activity profile makes this compound a versatile probe for investigating distinct biological systems and identifying novel therapeutic strategies targeting PPIs.

This document provides detailed application notes and experimental protocols for utilizing this compound in research settings, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₄O₃ |

| Molecular Weight | 300.32 g/mol |

| CAS Number | 344359-25-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C and are stable for several months. Avoid repeated freeze-thaw cycles. |

Note: For all experiments, it is recommended to prepare fresh dilutions of this compound from a concentrated stock solution in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects.

Application 1: Inhibition of the AMA1-RON2 Interaction in Plasmodium falciparum

The interaction between AMA1 and RON2 is critical for the invasion of host erythrocytes by the malaria parasite, making it a key target for antimalarial drug development. This compound effectively disrupts this interaction, preventing parasite invasion.

Quantitative Data

| Parameter | Value | Assay System | Reference |

| IC₅₀ (AMA1-RON2 Interaction) | 4.8 µM | AlphaScreen Assay | Srinivasan et al., 2013 |

| IC₅₀ (Merozoite Invasion) | 10 µM | P. falciparum 3D7 strain | Srinivasan et al., 2013 |

| IC₅₀ (Merozoite Invasion) | 12 µM | P. falciparum Dd2 strain | Srinivasan et al., 2013 |

Experimental Protocols

1. AlphaScreen Assay for AMA1-RON2 Interaction Inhibition

This high-throughput screening assay quantifies the proximity of two interacting proteins.

-

Materials:

-

Recombinant His-tagged AMA1 protein

-

Biotinylated RON2 peptide (a 39-amino-acid peptide from the AMA1-binding domain of RON2)

-

Streptavidin-coated donor beads

-

Nickel-chelate acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound

-

384-well microplates

-

AlphaScreen-compatible plate reader

-

-

Protocol:

-

Prepare a solution of His-tagged AMA1 and biotinylated RON2 peptide in assay buffer.

-

Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO control.

-

Add the AMA1/RON2 mixture to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add a suspension of streptavidin-coated donor beads and nickel-chelate acceptor beads to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 520-620 nm).

-

Calculate the IC₅₀ value by fitting the dose-response curve using appropriate software.

-

2. Merozoite Invasion Inhibition Assay

This cell-based assay assesses the ability of this compound to prevent the invasion of red blood cells by P. falciparum merozoites.

-

Materials:

-

Synchronized late-stage P. falciparum schizonts

-

Human red blood cells (RBCs)

-

Complete parasite culture medium

-

This compound